![molecular formula C20H28O3 B026152 (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one CAS No. 130466-20-5](/img/structure/B26152.png)
(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
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Overview
Description
The compound belongs to a class of complex organic molecules featuring a naphtho[2,1-f][1]benzofuran skeleton. Such compounds are of interest due to their potential biological activities and complex molecular architectures, making them valuable for synthetic organic chemistry and medicinal chemistry studies.
Synthesis Analysis
The synthesis of similar polycyclic compounds often involves multi-step reactions, including the Diels-Alder reaction, followed by dehydrogenation or catalytic hydrogenation processes. A study by Oda et al. (1979) described a convenient synthesis pathway for related naphthacenones using the Diels-Alder reaction, highlighting a method that could be adapted for synthesizing our target compound (Oda, Nagai, & Ito, 1979).
Molecular Structure Analysis
The molecular structure of compounds within this category typically exhibits a high degree of complexity, featuring multiple chiral centers and a polycyclic framework. Studies often utilize NMR and IR spectroscopy to determine conformation and structural intricacies, as demonstrated by Kamada and Yamamoto (1980) in their investigation of cyclooctanaphthalenes (Kamada & Yamamoto, 1980).
Chemical Reactions and Properties
Compounds similar to the target molecule can undergo a variety of chemical reactions, including photocyclization and rearrangement under specific conditions, leading to the formation of novel polycyclic aromatic hydrocarbons. Gundermann, Romahn, & Zander (1992) explored such transformations, providing a basis for understanding the reactivity of our compound of interest (Gundermann, Romahn, & Zander, 1992).
Scientific Research Applications
Structural and Crystallographic Analysis
The compound, identified as a cassane furanoditerpene, has been subjected to thorough structural analysis in scientific studies. For example, Fun et al. (2010) analyzed the absolute configuration of isovouacapenol C, a closely related compound, detailing its molecular structure and crystal configuration. This analysis revealed the presence of cyclohexane rings in chair and twisted half-chair conformations and a nearly planar furan ring. These structural insights are critical for understanding the compound's chemical behavior and potential interactions (Fun, Yodsaoue, Karalai, & Chantrapromma, 2010).
Molecular Synthesis and Reactions
The synthesis and reactions involving benzofuran derivatives are a significant focus in research. Katritzky et al. (2003) detailed the synthesis of 3-hydroxymethylbenzofurans and 3-hydroxymethyl-2,3-dihydrobenzofurans, elaborating on the methodologies and the reactivity of these compounds. Such studies highlight the synthetic routes and potential chemical applications of benzofuran derivatives, including the compound (Katritzky, Kirichenko, Ji, Steel, & Karelson, 2003).
Bioactive Compound Synthesis
Research by Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, starting from 5-hydroxy-3-methyl-3H-benzofuran-2-one. The study outlined a potential mechanism involving cyclization, rearrangement, and ring expansion, demonstrating the compound's relevance in synthesizing bioactive molecules (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Antibacterial and Anti-implantation Activities
Krishna Murthy et al. (2002) synthesized a series of benzofurans to explore their antibacterial and anti-implantation activities. Their findings revealed that specific compounds demonstrated significant activity against gram-positive bacteria, and one particular compound showed substantial anti-implantation activity. This research underscores the potential pharmaceutical applications of benzofuran derivatives (Krishna Murthy, Rajitha, Kanakalingeswara Rao, Raja Komuraiah, & Reddy, 2002).
Antioxidant Properties
A study by Ezzatzadeh & Hossaini (2019) focused on synthesizing benzofuran derivatives from euparin and evaluating their antioxidant activities. The results showed that some compounds, particularly compound 10b, exhibited moderate radical scavenging activity and high reducing activity, indicating the antioxidant potential of benzofuran derivatives (Ezzatzadeh & Hossaini, 2019).
Mechanism of Action
Target of Action
Similar compounds such as benzofurans have been found to interact with various targets such as the urokinase-type plasminogen activator (upa) system .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties . They may interact with their targets, leading to changes in cellular processes that result in the inhibition of microbial growth .
Biochemical Pathways
It’s worth noting that the disruption of key biochemical pathways can lead to mutagenesis and carcinogenesis .
Pharmacokinetics
Understanding these properties is crucial as they impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
Similar compounds have been reported to have various biological and pharmacological applications .
properties
IUPAC Name |
(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWFLZKYHYLIC-QOSLBHJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
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